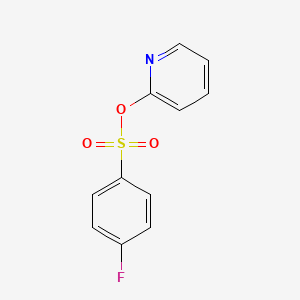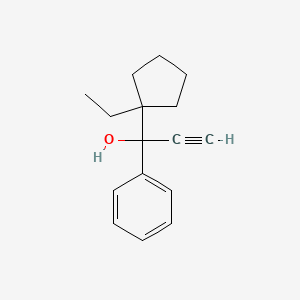
4-(2-aminophenyl)-2-pyrimidinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-aminophenyl)-2-pyrimidinylamine is a heterocyclic compound that contains both pyrimidine and aniline moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and pyrimidine groups in its structure allows it to participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminophenyl)-2-pyrimidinylamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminophenyl)-2-pyrimidinylamine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyrimidines and anilines, which can be further functionalized for specific applications.
Scientific Research Applications
4-(2-aminophenyl)-2-pyrimidinylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as an anticancer and antimicrobial agent.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-aminophenyl)-2-pyrimidinylamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. The compound can also interact with DNA and RNA, affecting their function and stability. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: Similar in structure but lacks the aniline moiety.
4-aminopyrimidine: Similar but with the amino group in a different position.
2-aminobenzothiazole: Contains a benzothiazole ring instead of a pyrimidine ring.
Uniqueness
4-(2-aminophenyl)-2-pyrimidinylamine is unique due to the presence of both aniline and pyrimidine moieties in its structure This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.218 |
IUPAC Name |
4-(2-aminophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H10N4/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,11H2,(H2,12,13,14) |
InChI Key |
WJBWZRQRLCXLOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






